N-Palmitoyl-DL-dihydrogalactocerebroside N-Palmitoyl-DL-dihydrogalactocerebroside
Brand Name: Vulcanchem
CAS No.: 108392-00-3
VCID: VC20783444
InChI: InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44)
SMILES: CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O
Molecular Formula: C40H79NO8
Molecular Weight: 702.1 g/mol

N-Palmitoyl-DL-dihydrogalactocerebroside

CAS No.: 108392-00-3

Cat. No.: VC20783444

Molecular Formula: C40H79NO8

Molecular Weight: 702.1 g/mol

* For research use only. Not for human or veterinary use.

N-Palmitoyl-DL-dihydrogalactocerebroside - 108392-00-3

Specification

CAS No. 108392-00-3
Molecular Formula C40H79NO8
Molecular Weight 702.1 g/mol
IUPAC Name N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide
Standard InChI InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44)
Standard InChI Key BLGKYYVFGMKTEZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator